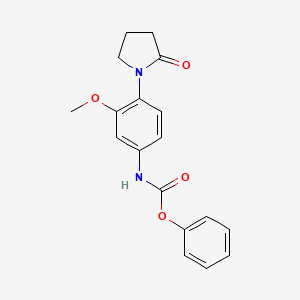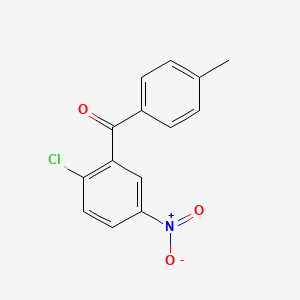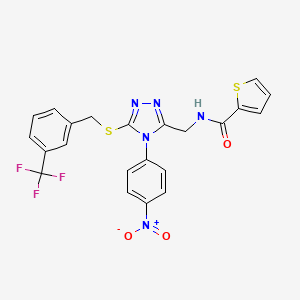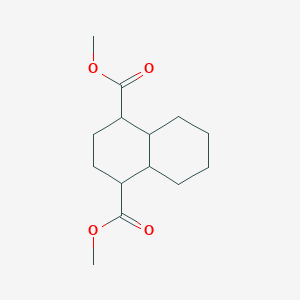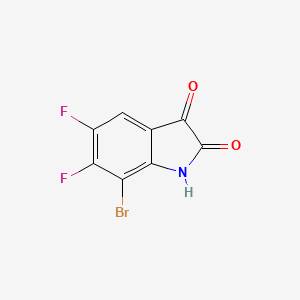
7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-5,6-difluoro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 874831-42-2 . It has a molecular weight of 262.01 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H2BrF2NO2/c9-4-5(11)3(10)1-2-6(4)12-8(14)7(2)13/h1H,(H,12,13,14) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the compound, along with carbon and hydrogen.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 262.01 . Unfortunately, other specific physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
One notable application is the synthesis of indole derivatives, which are crucial in organic chemistry due to their presence in many natural products and pharmaceuticals. For example, the synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones, which serve as useful precursors to indole-2,3-diones, was efficiently achieved by reacting indoles with N-bromosuccinimide. This method underscores the versatility of brominated indole derivatives in constructing complex molecules (Parrick et al., 1989).
Crystal Structure and Hydrogen Bonding Studies
The crystal structure and hydrogen bonding patterns of indole derivatives provide insights into their chemical behavior and potential applications in material science. A study on 7-acetamido-2-aryl-5-bromo-3-(trifluoroacetyloxime)indoles revealed detailed hydrogen bonding networks and π-stacking, which are crucial for understanding the material properties of these compounds (Mphahlele, 2018).
Photoreactive and Electronic Materials
Brominated indole derivatives are also important in the synthesis of photoreactive and electronic materials. For instance, the synthesis of fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones demonstrated the use of Brønsted acidic ionic liquids as catalysts, highlighting the role of brominated indoles in developing antihistamic agents with potential electronic applications (Arya et al., 2012).
Organic Thin Film Transistors
Another application is in the design of organic thin film transistors (OTFTs). Brominated indole-based D−A conjugated polymers have been investigated for their electronic properties, showing potential in both electron and ambipolar organic thin film transistors. This area of research is crucial for the advancement of flexible electronics and optoelectronic devices (Wang et al., 2018).
Antimicrobial and Anti-HIV Evaluation
Indole derivatives, including those with bromine substituents, have been synthesized and evaluated for their antibacterial, antifungal, and anti-HIV properties. Compounds derived from isatin (indole-2,3-dione) and its brominated derivatives have shown promising results, indicating the potential of these molecules in developing new therapeutics (Pandeya et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . The exact interaction and resulting changes would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could be diverse and depend on the specific biological context.
Análisis Bioquímico
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
7-bromo-5,6-difluoro-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO2/c9-4-5(11)3(10)1-2-6(4)12-8(14)7(2)13/h1H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSQVYKNOYXLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)Br)NC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2989497.png)

![[4-Oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2989501.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2989502.png)

![1-(Oxan-4-yl)-2-azaspiro[3.3]heptane](/img/structure/B2989507.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2989508.png)
![1,3-bis(4-chlorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2989509.png)
